2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC9504614
Molecular Formula: C18H22N4O2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4O2 |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 2-amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethylpyrazol-4-yl)-6,8-dihydro-4H-chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C18H22N4O2/c1-9-14(10(2)22(5)21-9)15-11(8-19)17(20)24-13-7-18(3,4)6-12(23)16(13)15/h15H,6-7,20H2,1-5H3 |
| Standard InChI Key | ZJGOVZOFXIJEKX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
| Canonical SMILES | CC1=C(C(=NN1C)C)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Introduction
2-Amino-7,7-dimethyl-5-oxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound featuring a chromene core with multiple substituents, including amino, methyl, and cyano groups. This compound is of interest in various scientific fields due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through a one-pot three-component combinatorial reaction involving 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate. The reaction is typically catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and conducted in ethanol at temperatures between 60-65°C for 60-90 minutes.
| Reagents | Conditions |
|---|---|
| 1H-Pyrazole-5-carbaldehyde | Ethanol, 60-65°C |
| 5,5-Dimethylcyclohexane-1,3-dione | DBU catalyst |
| Malononitrile or Ethyl 2-cyanoacetate | 60-90 minutes reaction time |
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can form derivatives with different functional groups using agents like hydrogen peroxide or potassium permanganate. Reduction reactions, employing reagents such as lithium aluminum hydride (LiAlH4), can modify the compound's structure. Substitution reactions allow for the introduction of new substituents using nucleophiles and electrophiles.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Oxidized derivatives |
| Reduction | Lithium aluminum hydride (LiAlH4) | Reduced forms |
| Substitution | Nucleophiles and electrophiles | Substituted analogs |
Biological and Medicinal Applications
The compound's structural complexity makes it a valuable tool in biological research for studying enzyme inhibition, receptor binding, and other biochemical processes. Its potential medicinal applications include the development of new drugs targeting specific diseases, given its ability to interact with biological systems.
| Application Area | Description |
|---|---|
| Biological Research | Enzyme inhibition, receptor binding studies |
| Medicinal Applications | Potential therapeutic agents for specific diseases |
Industrial Applications
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique properties that may enhance performance and durability.
| Industrial Use | Description |
|---|---|
| Advanced Materials | Polymers and coatings with enhanced performance |
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